molecular formula C9H13NO B12873501 1-(1-Methyl-1H-pyrrol-2-yl)butan-1-one CAS No. 62128-34-1

1-(1-Methyl-1H-pyrrol-2-yl)butan-1-one

Cat. No.: B12873501
CAS No.: 62128-34-1
M. Wt: 151.21 g/mol
InChI Key: PXIBFRTUSDACFX-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrrol-2-yl)butan-1-one is an organic compound with the molecular formula C9H13NO. It belongs to the class of pyrrole derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by a pyrrole ring substituted with a methyl group and a butanone group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Methyl-1H-pyrrol-2-yl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with butanone in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the yield and purity of the compound. Additionally, advanced purification techniques like distillation and crystallization are employed to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-pyrrol-2-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

1-(1-Methyl-1H-pyrrol-2-yl)butan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrrol-2-yl)butan-1-one involves its interaction with specific molecular targets. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, while the butanone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-1H-pyrrol-2-yl)ethanone: Similar structure but with an ethanone group instead of butanone.

    2-Acetyl-1-methylpyrrole: Another pyrrole derivative with an acetyl group.

Uniqueness

1-(1-Methyl-1H-pyrrol-2-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62128-34-1

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(1-methylpyrrol-2-yl)butan-1-one

InChI

InChI=1S/C9H13NO/c1-3-5-9(11)8-6-4-7-10(8)2/h4,6-7H,3,5H2,1-2H3

InChI Key

PXIBFRTUSDACFX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=CN1C

Origin of Product

United States

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